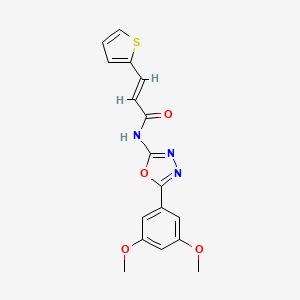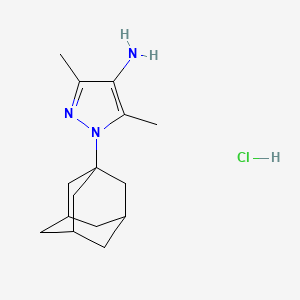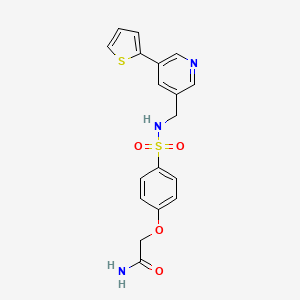![molecular formula C26H21ClN4O B2604977 N-(3-chlorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477227-87-5](/img/structure/B2604977.png)
N-(3-chlorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the types of bonds that hold them together. Techniques such as X-ray crystallography , NMR spectroscopy, and computational modeling are often used in this type of analysis.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that a compound can undergo. This can include looking at the reagents and conditions required for the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves measuring properties such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Antitubercular Agents
The pyrrolo[2,3-d]pyrimidine scaffold has been explored for its potential as antitubercular agents. Derivatives of this compound have shown in vitro activity against strains of Mycobacterium tuberculosis, with some compounds displaying minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations . This suggests that the compound could be a valuable addition to the arsenal against tuberculosis, particularly in the face of multi-drug-resistant strains.
Proteomics Research
In the field of proteomics, which studies the structure and function of proteins, the compound can be used as a biochemical tool. It may serve as a building block for synthesizing peptides or small molecules that interact with proteins, aiding in the understanding of protein function and interaction .
Organic Synthesis
As an intermediate in organic synthesis, this compound can be utilized to create a variety of complex molecules. Its structure allows for multiple points of functionalization, making it a versatile precursor for the synthesis of pharmaceuticals, agrochemicals, and dyestuffs .
Antidiabetic Research
Pyrrolo[2,3-d]pyrimidine derivatives have been investigated for their ability to inhibit enzymes like α-amylase, which is a target for antidiabetic drugs. Some analogues have demonstrated excellent in vitro antidiabetic action, indicating the potential of this compound in the development of new diabetes treatments .
Antiviral Activity
Indole derivatives, which share structural similarities with pyrrolo[2,3-d]pyrimidine, have shown various biological activities including antiviral properties. By extension, it is plausible that the compound could be modified to enhance its antiviral capabilities, potentially leading to new treatments for viral infections .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O/c1-32-22-12-10-21(11-13-22)31-16-23(19-7-3-2-4-8-19)24-25(29-17-30-26(24)31)28-15-18-6-5-9-20(27)14-18/h2-14,16-17H,15H2,1H3,(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCWCMWYPHQAAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2604895.png)
![N-(2-ethylphenyl)-4-[5-(morpholin-4-ylcarbonyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonamide](/img/structure/B2604897.png)
![1-[1-(azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2604898.png)



![benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2604906.png)
![3,4,5-triethoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2604907.png)

![8-isobutyl-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604912.png)


